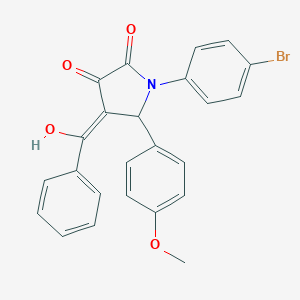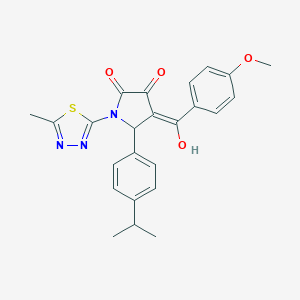![molecular formula C21H15ClN4O3 B265681 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as C2-8-2, and it is a member of the pyridinium family of compounds.
作用機序
The mechanism of action of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have potent anticancer activity in vitro. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or enzymes.
将来の方向性
There are several potential future directions for research on 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new targets for cancer therapy. Another area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Additionally, studies could be conducted to investigate the compound's potential as a therapeutic agent for other diseases, such as inflammation and oxidative stress-related disorders.
合成法
The synthesis of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate is a multi-step process that involves several chemical reactions. The starting materials for this synthesis are 2-chlorophenoxyacetic acid and 2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridine. The reaction between these two compounds results in the formation of a key intermediate, which is then subjected to further chemical reactions to yield the final product.
科学的研究の応用
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate has been studied for its potential applications in scientific research. One of the areas where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, and it may have potential as a chemotherapeutic agent.
特性
分子式 |
C21H15ClN4O3 |
|---|---|
分子量 |
406.8 g/mol |
IUPAC名 |
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C21H15ClN4O3/c1-10-13(5-12-3-4-17(16(22)6-12)29-9-18(27)28)19-11(2)15(8-24)21(25)26-20(19)14(10)7-23/h3-6H,9H2,1-2H3,(H2,25,26)(H,27,28)/b13-5- |
InChIキー |
LPANKCMNOHEJLB-ACAGNQJTSA-N |
異性体SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C=C3)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N |
SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)


![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)